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Compound of Interest

Compound Name: Teneligliptin-d8 Carboxylic Acid

Cat. No.: B1156581

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for
Teneligliptin-d8 Carboxylic Acid, a deuterated metabolite of the dipeptidyl peptidase-4 (DPP-
4) inhibitor Teneligliptin. Due to the limited availability of public spectral data for this specific
isotopically labeled compound, this document leverages data from its parent compound,
Teneligliptin, and its non-deuterated carboxylic acid impurity, alongside established principles of
mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical and Physical Properties

Teneligliptin-d8 Carboxylic Acid is a stable, isotopically labeled form of the carboxylic acid
metabolite of Teneligliptin. The deuterium labeling provides a distinct mass shift, making it a
valuable internal standard for pharmacokinetic and metabolic studies.

Property Value
Molecular Formula C19H17DsNs02
Molecular Weight 327.23 g/mol [1]

(2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-
Synonyms yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-
d8; Teneligliptin Impurity E-d8[1]

Purity >98%][1]
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Mass Spectrometry Data (Expected)

Mass spectrometry is a critical tool for the identification and quantification of drug metabolites.
The following table outlines the expected mass-to-charge ratios (m/z) for Teneligliptin-d8
Carboxylic Acid in positive ion mode electrospray ionization (ESI). The fragmentation pattern
is predicted based on the known fragmentation of Teneligliptin.

lon Expected m/z Description

[M+H]* 328.24 Protonated molecular ion

Fragment corresponding to the

Fragment 1 175.1 , _ _
pyrazole-piperazine moiety
Fragment corresponding to the

Fragment 2 154.2 deuterated pyrrolidine-

carboxylic acid moiety

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data (Expected)

NMR spectroscopy provides detailed information about the molecular structure. The expected
1H and 13C NMR chemical shifts for Teneligliptin-d8 Carboxylic Acid are predicted based on
the spectra of Teneligliptin and general chemical shift principles for carboxylic acids. The
signals for the deuterated positions are expected to be absent in the H NMR spectrum and
show a characteristic multiplet in the 3C NMR spectrum due to C-D coupling.

H NMR (400 MHz, DMSO-de)

Chemical Shift (ppm) Multiplicity Assighment
~12.0 broad s -COOH
7.20-7.80 m Aromatic protons
Pyrrolidine and Piperazine ring
3.00 - 4.00 m
protons
2.20 s -CHs
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13C NMR (100 MHz, DMSO-de)

Chemical Shift (ppm) Assignment
~175 -COOH
110 - 150 Aromatic and Pyrazole carbons

Pyrrolidine and Piperazine ring carbons
40 - 60 (deuterated positions will show reduced intensity

and splitting)

~14 -CHs

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for Teneligliptin-d8
Carboxylic Acid, based on methods used for Teneligliptin and its impurities.[2]

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

o Chromatographic System: A high-performance liquid chromatography (HPLC) system
coupled to a triple quadrupole mass spectrometer.

e Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 um).

» Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile

(B).
e Flow Rate: 0.3 mL/min.
e Injection Volume: 5 pL.
« lonization Mode: Positive Electrospray lonization (ESI+).

e MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode for quantification, with
transitions from the protonated molecular ion to characteristic product ions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Spectrometer: A 400 MHz or higher field NMR spectrometer.

Solvent: Deuterated dimethyl sulfoxide (DMSO-ds) or other suitable deuterated solvent.

H NMR: Standard proton experiment with a spectral width of 0-15 ppm.

13C NMR: Proton-decoupled carbon experiment with a spectral width of 0-200 ppm.

Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of solvent.

Visualizations
Metabolite Identification Workflow

The following diagram illustrates a typical workflow for the identification and characterization of
a deuterated drug metabolite like Teneligliptin-d8 Carboxylic Acid.
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Caption: Workflow for metabolite identification.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1156581?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1156581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Hypothetical Metabolic Pathway of Teneligliptin

This diagram shows a simplified, hypothetical metabolic pathway leading to the formation of
Teneligliptin Carboxylic Acid from the parent drug, Teneligliptin. The deuterated version would
follow the same pathway.

N Oxidative Metabolism Do : .
Teneligliptin (e.g., via Cytochrome P450) Teneligliptin Carboxylic Acid

Click to download full resolution via product page

Caption: Hypothetical metabolism of Teneligliptin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1156581#spectral-data-for-teneligliptin-d8-carboxylic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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